(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1366333-55-2
VCID: VC8235786
InChI: InChI=1S/C16H23NO5/c1-5-21-13-9-7-6-8-11(13)12(10-14(18)19)17-15(20)22-16(2,3)4/h6-9,12H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1
SMILES: CCOC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid

CAS No.: 1366333-55-2

Cat. No.: VC8235786

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid - 1366333-55-2

Specification

CAS No. 1366333-55-2
Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
IUPAC Name (3R)-3-(2-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H23NO5/c1-5-21-13-9-7-6-8-11(13)12(10-14(18)19)17-15(20)22-16(2,3)4/h6-9,12H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1
Standard InChI Key AQWFWQUVUYQKRQ-GFCCVEGCSA-N
Isomeric SMILES CCOC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
SMILES CCOC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCOC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Identity

Molecular Formula and Key Identifiers

The compound’s molecular formula is C₁₆H₂₃NO₅, with a molecular weight of 309.36 g/mol . Key identifiers include:

PropertyValue
IUPAC Name(3R)-3-(2-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS Number1366333-55-2
PubChem CID28348442
MDL NumberMFCD22131322
SMILESCCOC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C
InChI KeyAQWFWQUVUYQKRQ-GFCCVEGCSA-N

The Boc group (-OC(O)C(C)(C)C) serves as a protective moiety for the amino group, preventing undesired side reactions during synthetic processes . The 2-ethoxyphenyl group contributes to the compound’s lipophilicity, influencing its solubility and reactivity .

Synthesis and Characterization

Synthetic Routes

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid typically involves stereoselective methods to preserve the (R)-configuration. A common approach utilizes EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and camphorsulfonic acid (CSA) as an organocatalyst to avoid epimerization .

Key Steps:

  • Amino Protection: The amino group of (3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Activation and Coupling: EDC activates the carboxylic acid group, forming an intermediate that reacts with nucleophiles or undergoes further functionalization .

  • Purification: Chromatography or recrystallization isolates the product in high purity (>99%) .

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum shows distinct signals for the ethoxy group (δ 1.4 ppm, triplet; δ 4.0 ppm, quartet), Boc group (δ 1.4 ppm, singlet), and aromatic protons (δ 6.8–7.4 ppm) .

  • MS: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 310.36 [M+H]⁺ .

Physicochemical Properties

Solubility and Stability

PropertyValue
AppearanceWhite to off-white powder
Melting PointNot reported (decomposes above 150°C)
SolubilitySoluble in DMSO, DMF; sparingly soluble in water
Storage Conditions4°C under inert atmosphere

The compound’s low water solubility necessitates the use of polar aprotic solvents for reactions. The Boc group enhances stability against hydrolysis under acidic conditions but is cleavable with trifluoroacetic acid (TFA) .

Applications in Organic Synthesis

Peptide Synthesis

As a Boc-protected amino acid derivative, this compound serves as a building block for peptide chains. Its chiral center ensures the stereochemical integrity of synthesized peptides, critical for biological activity . For example, it has been used in the synthesis of tyrosine kinase inhibitors, where the 2-ethoxyphenyl moiety mimics natural substrate binding.

Drug Intermediate

The compound’s structure is amenable to modifications at the:

  • Carboxylic acid group: Esterification or amidation for prodrug development.

  • Aromatic ring: Electrophilic substitution to introduce halogens or sulfonates .

Future Directions

Research opportunities include:

  • Catalytic asymmetric synthesis to improve enantiomeric excess.

  • Biological screening to explore antimicrobial or anticancer properties.

  • Formulation studies to enhance aqueous solubility for drug delivery.

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